Nonanoic Acid

Oleochemical Phase-change material Cold-flow property

The substance assigned CAS 68937-75-7 is not a single chemical entity but a defined mixture of straight-chain saturated fatty acids, primarily caprylic (octanoic, C8:0) and capric (decanoic, C10:0) acids, with a representative mass ratio of approximately 59.5% C8 to 40.1% C10 and a total fatty acid content exceeding 99.9%. This UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials) is classified under the synonyms Fatty acids, C8-10 and Caprylic-Capric Acid Blend.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 68937-75-7
Cat. No. B3428693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanoic Acid
CAS68937-75-7
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)O
InChIInChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)
InChIKeyFBUKVWPVBMHYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, chloroform, ether
1:8 IN 50% ALCOHOL;  1:3 IN 60% ALCOHOL;  INSOL IN WATER;  SOL IN MOST ORG SOLVENTS
In water, 284 mg/L at 30 °C
0.284 mg/mL
soluble inmost organic solvents;  Insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Nonanoic Acid (CAS 68937-75-7, C8-10 Fatty Acid Blend): Composition and Key Identifiers for Industrial Procurement


The substance assigned CAS 68937-75-7 is not a single chemical entity but a defined mixture of straight-chain saturated fatty acids, primarily caprylic (octanoic, C8:0) and capric (decanoic, C10:0) acids, with a representative mass ratio of approximately 59.5% C8 to 40.1% C10 and a total fatty acid content exceeding 99.9% [1]. This UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials) is classified under the synonyms Fatty acids, C8-10 and Caprylic-Capric Acid Blend [2]. It appears as a light amber to colorless, oily liquid at ambient temperature and is derived industrially from the fractionation of lauric-type oils such as palm kernel or coconut oil, positioning it as a bulk oleochemical intermediate for lubricants, plasticizers, agrochemicals, and personal care esters .

UVCB oleochemical intermediate: Defined C8/C10 fatty acid blend derived from lauric-type oils, for industrial-scale downstream derivatives.
Ambient-temperature handling: Remains liquid at low ambient temperatures, supporting unheated bulk transfer and year-round cold-weather processing.
Fixed stoichiometric specification: Tightly specified acid and saponification values enable consistent recipe formulation for esterification and neutralization.

Nonanoic Acid (CAS 68937-75-7) Procurement: Why Pure Caprylic or Capric Acid Cannot Serve as Drop-In Replacements


The commercial C8-10 fatty acid blend is not merely a diluted or impure version of its pure constituents; it is a distinct material whose physical, performance, and economic profile emerges from a deep eutectic between caprylic and capric acids. A binary mixture of caprylic and capric acids exhibits a solidification point that is markedly lower than that of either pure component, a phenomenon characterized by clearly defined inflections in the phase diagram [1]. Consequently, replacing the C8-10 blend with pure caprylic acid (mp ~16.5 °C) or pure capric acid (mp ~31.4 °C) can lead to unintended solidification during storage, pumping, or low-temperature formulation, while substitution with the odd-chain analog nonanoic acid (C9:0) fails to replicate the mixed C8/C10 ester profile required for tuned hydrophobicity and solvency in downstream derivatives [2]. The blend's biological activity spectrum further resists substitution, as the complementary antimicrobial and phytotoxic potencies of the two chain lengths cannot be matched by a single fatty acid alone [3].

Eutectic shift Pure caprylic or capric acid solidifies at higher temperatures; direct substitution may cause unintended solidification during storage or low-temperature processing.
Ester profile mismatch Nonanoic acid (C9:0) does not replicate the mixed C8/C10 ester profile, altering the hydrophobicity and viscosity-temperature behavior of downstream ester products.
Stoichiometric change The blend's acid value differs from pure C8, C10, or C9 acids; off-spec substitution alters reactant charge weights and may lead to incomplete esterification.

Quantitative Differentiation Guide for Nonanoic Acid (CAS 68937-75-7) Against Closest Structural or Functional Analogs


Eutectic Melting Point Depression: Liquid Handling Window Versus Pure C8 and C10 Acids

The C8-C10 fatty acid blend (CAS 68937-75-7) demonstrates a solidification point (titer) that is substantially lower than that of either pure caprylic acid or pure capric acid. The blend remains liquid down to approximately 7–12.4 °C, whereas pure caprylic acid (C8:0) freezes at 16.5 °C and pure capric acid (C10:0) freezes at 31.4 °C [1][2]. This melting point depression, documented in the binary phase diagram of caprylic-capric acid mixtures, is attributed to a eutectic interaction between the even-chain homologs [3]. The commercial typical specification titer of ≤7 °C ensures that the product remains pumpable and processable under standard ambient storage conditions without external heating, a critical advantage in bulk chemical manufacturing .

Eutectic melting point depression
Direct head-to-head comparison
Blend titer ≤7 °C vs. C8:0 mp 16.5 °C, C10:0 mp 31.4 °C
Supports cold-flow processing assessment
Eutectic interaction lowers handling temperature requirement
Oleochemical Phase-change material Cold-flow property

Differential Broad-Spectrum Herbicidal Efficacy: Direct Comparison of C8+C10 Blend Versus Pelargonic Acid (C9:0)

In a multi-year IR-4 Project research summary (2020–2023) evaluating fatty acid-based non-selective herbicides, the caprylic acid + capric acid combination (formulated products: FireWorxx, Suppress) and pelargonic acid alone (formulated products: Axxe, Scythe) were screened against seven major weed species. The C8+C10 blend provided excellent efficacy against smooth crabgrass, field horsetail, redroot pigweed, and spotted spurge, while the pelargonic acid product Scythe achieved great to excellent efficacy on the same weed set; however, the C8+C10-based HomePlate uniquely delivered excellent efficacy on annual bluegrass and chickweed, where Axxe (pelargonic acid) exhibited only good to great efficacy [1]. In a separate dose-response trial on mixed weed stands, the ED80 (dose for 80% efficacy) of the C8+C10 herbicide ranged from 0.9× to 1.7× standard dose depending on weed canopy height, whereas the pelargonic acid herbicide ranged from 0.7× to 1.7× standard dose [2].

Herbicidal efficacy vs. pelargonic acid
Direct head-to-head comparison
C8+C10 blend: excellent on annual bluegrass, chickweed; ED80 0.9×–1.7× standard dose
Reported complementary weed-spectrum context
Field-trial canopy-height context; efficacy may vary
Bioherbicide Organic weed control Agrochemical formulation

Complementary Antimicrobial Potency of C8 and C10 Fatty Acids Within a Single Blend

The antimicrobial activity of medium-chain fatty acids is strongly chain-length dependent. In pure culture studies on 19 strains of rumen and rabbit caecal bacteria, caprylic acid (C8:0) exhibited a minimum inhibitory concentration (MIC) range of 1–3 µl·ml⁻¹, while capric acid (C10:0) was significantly more potent, with an MIC of 0.25–0.50 µl·ml⁻¹ for most strains tested. Notably, two strains of Bacteroides ovatus were less susceptible to capric acid than to caprylic acid, revealing differences in the antibacterial spectrum of each individual acid [1]. A C8+C10 blend therefore simultaneously delivers the low-dose potency of capric acid against susceptible organisms and the broader coverage of caprylic acid against strains less responsive to the C10 homolog. In contrast, substituting the blend with pure pelargonic acid (C9:0) would lose this dual-chain-length advantage, as the odd-chain length often exhibits a distinct and generally less potent antimicrobial profile [2].

Antimicrobial potency spectrum
Class-level inference
C8:0 MIC 1–3 µl·ml⁻¹; C10:0 MIC 0.25–0.50 µl·ml⁻¹ for most strains
Supports antimicrobial screening context
Strain-specific susceptibility; data to verify for target organisms
Feed additive Antimicrobial Medium-chain fatty acid

Iodine Value as a Marker of Oxidative Stability Versus Unsaturated Fatty Acid Alternatives

The iodine value (IV) of the C8-C10 caprylic-capric acid blend is ≤0.3 to 0.5 g I₂/100 g, indicating the virtual absence of carbon-carbon double bonds [1]. By comparison, technical-grade oleic acid (C18:1, a common alternative fatty acid in lubricant and personal care applications) typically exhibits an iodine value of 85–95 g I₂/100 g, and even high-oleic sunflower fatty acid blends frequently exceed 80 g I₂/100 g [2]. This extremely low unsaturation level directly translates to superior resistance to autoxidation, rancidity, and color degradation during high-temperature processing or long-term storage. For procurement specifications, the iodine value serves as a rapid quality-control metric to verify the absence of unsaturated contaminants and to predict shelf-life in oxygen-sensitive formulations.

Iodine value oxidative stability
Class-level inference
IV 0.18–0.5 vs. oleic acid IV 85–95 g I₂/100 g
Reported lower oxidative-degradation rate
Shelf-life prediction; formulation-context review recommended
Oxidative stability Lubricant basestock Cosmetic emollient

Acid and Saponification Values Define Reactant Stoichiometry Distinct from Pure C9 or Even-Chain Acids

The acid value (AV) and saponification value (SV) of the C8-C10 blend are tightly specified at 359–367 mg KOH/g and 360–368 mg KOH/g, respectively [1]. These values differ from those of pure caprylic acid (AV ~389 mg KOH/g), pure capric acid (AV ~325 mg KOH/g), and pure nonanoic acid (C9:0, AV ~354 mg KOH/g) [2]. The AV directly governs the equivalent weight used in neutralization and esterification calculations; using the blend therefore requires a specific, predictable amount of base (e.g., KOH, polyols) that does not match any single pure fatty acid. In polyol ester lubricant basestock production, the mixed C8/C10 acid moiety yields esters with a distinct viscosity-temperature profile and lower pour point compared to esters derived exclusively from C8 or C10 acids, a property exploited in high-performance refrigeration lubricants where the C8-C10 blend is specifically listed as a preferred carboxylic acid mixture [3].

Acid and saponification values
Cross-study comparable
AV 359–367, SV 360–368 mg KOH/g; differs from pure C8, C9, C10
Supports stoichiometric recipe calculation
Different equivalent weight vs. single-chain acids
Ester synthesis Polyol ester Stoichiometric calculation

Evidence-Backed Industrial Application Scenarios for Nonanoic Acid (CAS 68937-75-7, C8-C10 Blend)


Ambient-Temperature Bulk Handling and Cold-Weather Formulation of Lubricants and Metalworking Fluids

The C8-C10 blend remains liquid down to approximately 7 °C, a critical physical property that eliminates the need for drum heaters or temperature-controlled warehousing required for pure capric acid (mp 31.4 °C) [1]. This enables year-round transfer and pumping in unheated facilities, directly reducing operational costs. In metalworking fluid concentrates, the blend's low pour point, combined with its low iodine value (<0.5) for oxidative stability, makes it a preferred intermediate for synthetic lubricant esters designed for refrigeration and hydraulic systems operating across wide temperature ranges .

Broad-Spectrum Bioherbicide for Integrated Weed Resistance Management

The C8+C10 acid combination has demonstrated excellent broad-spectrum herbicidal efficacy against key weed targets including smooth crabgrass, field horsetail, redroot pigweed, and chickweed, as documented in comparative IR-4 field trials against pelargonic acid products [2]. The blend's dual-chain-length composition offers a distinct efficacy pattern on certain grass and broadleaf species (e.g., annual bluegrass) where the C8+C10 formulation exceeded the performance of a pelargonic acid standard, supporting its use in rotation programs to delay resistance development to fatty acid herbicides [3].

Feed Additive Combining High- and Low-Dose Antimicrobial Activity in a Single Ingredient

In-feed applications targeting enteric pathogen reduction benefit from the blend's ability to deliver capric acid (C10:0) at very low MIC values (0.25–0.50 µl·ml⁻¹) against most susceptible bacteria, while simultaneously providing caprylic acid (C8:0) coverage (MIC 1–3 µl·ml⁻¹) against strains such as certain Bacteroides ovatus that are intrinsically less susceptible to the C10 homolog [4]. This dual activity profile is not achievable with a single pure medium-chain fatty acid, making the blend a cost-effective and spectrum-broadening choice for feed formulators.

Stoichiometrically Defined Esterification Feedstock for Polyol Ester and MCT Production

The tightly specified acid value (360 ± ~7 mg KOH/g) and saponification value (361 ± ~7 mg KOH/g) of the C8-C10 blend allow precise calculation of reactant charges in the manufacture of medium-chain triglycerides (MCT) and synthetic polyol ester lubricants . Unlike pure C8 or C10 acids, the mixed acid composition imparts a tailored degree of branching and lower pour point to the finished ester, making it the specified carboxylic acid component in high-temperature static chain oil patents [5].

Application
Selection Property
Validation Focus
Lubricant and metalworking fluid basestock
Low-temperature fluidity and oxidative stability
Pour point and iodine value specification review
Bioherbicide formulation
Dual-chain-length weed-spectrum coverage
Herbicidal efficacy endpoint review on target weed species
Animal feed antimicrobial additive
Complementary C8/C10 antimicrobial activity
MIC endpoint review against target enteric pathogens
Polyol ester and medium-chain triglyceride synthesis
Defined acid and saponification values
Stoichiometric charge-weight calculation and ester property verification

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